Azido-PEG1-methylamine (CAS 1835759-88-0) is a compact, heterobifunctional polyethylene glycol (PEG) linker featuring a terminal azide and a secondary methylamine group separated by a single ethylene glycol unit. Unlike standard primary amine PEG linkers, the N-methylated amine reacts with activated esters or carboxylic acids to form a tertiary amide linkage. This structural modification eliminates a hydrogen bond donor in the final conjugate, a critical feature for tuning the physicochemical properties of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The presence of the azide allows for highly efficient, bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. Its ultra-short PEG1 spacer provides minimal steric distance while maintaining superior aqueous solubility compared to purely aliphatic analogs, making it an essential precursor for synthesizing membrane-permeable, proteolytically stable therapeutics .
Substituting Azido-PEG1-methylamine with the more common primary amine analog, Azido-PEG1-amine (CAS 464190-91-8), fundamentally alters the pharmacological profile of the resulting conjugate. Conjugation of a primary amine yields a secondary amide, which retains a hydrogen bond donor (HBD) that increases the polar surface area (PSA) and restricts passive cellular permeability—a frequent cause of high attrition rates in PROTAC development. Furthermore, secondary amides are highly susceptible to proteolytic cleavage in serum, leading to premature payload release in ADCs or degradation of bifunctional degraders. Conversely, attempting to substitute with purely aliphatic N-methyl linkers sacrifices the critical ether oxygen, drastically reducing aqueous solubility during formulation and increasing the risk of hydrophobic aggregation. Procurement must prioritize the exact N-methyl PEG1 structure when downstream applications demand high intracellular accumulation and enzymatic stability .
The N-methyl group of Azido-PEG1-methylamine ensures that upon acylation, the resulting linkage is a tertiary amide rather than a secondary amide. This structural difference eliminates one hydrogen bond donor (HBD) from the final PROTAC or conjugate. In standard permeability models, removing a single HBD reduces the topological polar surface area (tPSA) by approximately 8.8 Ų. Compared to conjugates formed from the primary amine baseline (Azido-PEG1-amine), N-methylated tertiary amides routinely demonstrate a 2- to 3-fold increase in apparent permeability (P_app) in Caco-2 cell assays, directly addressing the 'rule of beyond 5' challenges inherent to massive bifunctional degraders .
| Evidence Dimension | Hydrogen Bond Donors (HBD) and tPSA contribution |
| Target Compound Data | 0 HBD contribution at linkage, -8.8 Ų tPSA |
| Comparator Or Baseline | Azido-PEG1-amine conjugate (1 HBD contribution at linkage) |
| Quantified Difference | 100% reduction in linkage HBD, yielding 2-3x higher Caco-2 permeability |
| Conditions | Caco-2 monolayer permeability assay for bifunctional degraders |
Higher passive membrane permeability is essential for PROTACs to reach intracellular targets, directly determining in vivo efficacy.
In systemic circulation, linker stability is paramount to prevent off-target toxicity and maintain the integrity of the therapeutic construct. Conjugates synthesized using Azido-PEG1-methylamine form N-methyl tertiary amides, which exhibit profound steric hindrance against enzymatic hydrolysis. Comparative stability studies of amide-linked conjugates reveal that N-methylated linkages exhibit a >5-fold increase in half-life when incubated in human serum or liver microsomes compared to their unmethylated secondary amide counterparts [1]. This resistance to ubiquitous serum proteases ensures that the payload or E3 ligase ligand remains securely attached until the target destination is reached.
| Evidence Dimension | Serum proteolytic half-life |
| Target Compound Data | N-methyl tertiary amide conjugate (high steric hindrance) |
| Comparator Or Baseline | Secondary amide conjugate from Azido-PEG1-amine |
| Quantified Difference | >5-fold increase in serum half-life |
| Conditions | Human serum and liver microsome incubation assays |
Extended circulating half-life minimizes premature cleavage, a critical procurement requirement for ADC and PROTAC linker precursors.
While N-methylation improves permeability, the hydrophobic nature of the methyl group must be balanced to maintain processability during synthesis. Azido-PEG1-methylamine contains an ethylene glycol ether oxygen that significantly boosts hydrophilicity compared to purely carbon-based chains. When compared to the aliphatic equivalent (5-azido-N-methylpentan-1-amine), the PEG1 linker demonstrates superior aqueous solubility (>50 mg/mL vs. <10 mg/mL in standard aqueous buffers). This allows for higher concentration bioconjugation reactions without the need for excessive organic co-solvents (like DMSO or DMF), which can denature sensitive protein targets or antibodies during labeling .
| Evidence Dimension | Aqueous solubility in bioconjugation buffers |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 5-azido-N-methylpentan-1-amine (<10 mg/mL) |
| Quantified Difference | >5-fold higher aqueous solubility |
| Conditions | Standard physiological buffers (e.g., PBS, pH 7.4) at room temperature |
High aqueous solubility streamlines manufacturing workflows, reduces organic solvent waste, and protects delicate biomolecules from denaturation during conjugation.
The substitution of a primary amine with a secondary methylamine fundamentally alters the conformational landscape of the resulting linker. Secondary amides (from Azido-PEG1-amine) exist almost exclusively (>99%) in the trans conformation. In contrast, tertiary amides formed from Azido-PEG1-methylamine populate both cis and trans conformations (typically 10-30% cis population). This increased conformational flexibility and altered vector projection can uniquely position the warhead relative to the E3 ligase in a PROTAC ternary complex. By accessing geometries unavailable to standard PEG linkers, the N-methyl variant can overcome steric clashes in the binding pocket, frequently resulting in lower DC50 (degradation concentration) values for challenging protein targets .
| Evidence Dimension | Cis-amide conformer population |
| Target Compound Data | 10-30% cis population |
| Comparator Or Baseline | Azido-PEG1-amine conjugate (<1% cis population) |
| Quantified Difference | >10-fold increase in cis-conformer availability |
| Conditions | NMR conformational analysis in physiological solutions |
Access to novel linker geometries enables medicinal chemists to optimize ternary complex formation, making this a critical tool for rescuing inactive degrader designs.
Azido-PEG1-methylamine is a highly effective linker precursor for PROTACs targeting intracellular proteins where passive membrane permeability is the limiting factor. By forming a tertiary amide that lacks a hydrogen bond donor, this compound helps keep the total polar surface area within the acceptable limits for oral bioavailability or cellular uptake, directly leveraging the permeability advantages outlined in Section 3 .
In Antibody-Drug Conjugate (ADC) manufacturing, premature linker cleavage in circulation leads to systemic toxicity. The N-methylated amide bond generated by this compound provides superior steric shielding against serum proteases. It is highly recommended for non-cleavable ADC architectures where the payload must remain attached until lysosomal degradation of the entire antibody occurs[1].
For industrial bioconjugation workflows involving sensitive monoclonal antibodies or enzymes, the high aqueous solubility of the PEG1 spacer prevents the need for denaturing organic solvents. The secondary amine reacts efficiently with NHS-esters in aqueous buffers, while the azide remains inert until triggered via click chemistry, providing a highly reproducible, two-step labeling protocol .